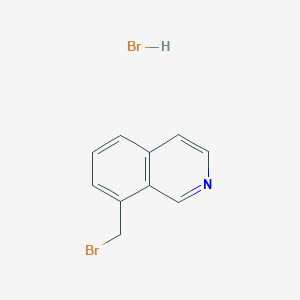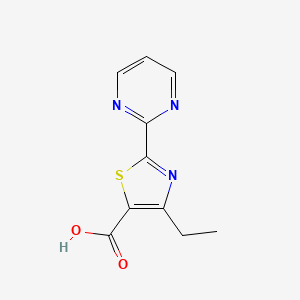
4-Ethyl-2-pyrimidin-2-YL-1,3-thiazole-5-carboxylic acid
Overview
Description
“4-Ethyl-2-pyrimidin-2-YL-1,3-thiazole-5-carboxylic acid” is a chemical compound that belongs to the class of thiazole compounds . Thiazole is an important heterocycle in the world of chemistry, consisting of sulfur and nitrogen in such a way that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . This compound has a molecular formula of C10H9N3O2S and a molecular weight of 235.27 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a thiazole ring attached to a pyrimidine ring and a carboxylic acid group . The ethyl group is attached to the thiazole ring .Scientific Research Applications
Synthesis of Pyrimidoquinolines and Their Analogues
One application of similar chemical structures to 4-Ethyl-2-pyrimidin-2-YL-1,3-thiazole-5-carboxylic acid is in the synthesis of pyrimido[4,5-b]quinolines and thiopyrimido[4,5-b]quinolines, starting from barbituric acid derivatives. These compounds, after being synthesized, have been found to have enhanced biological activity. This method provides a one-step route to synthesize these molecules in good yields, highlighting the versatility of pyrimidine-based compounds in synthesizing biologically potent molecules with therapeutic importance (Nandha Kumar et al., 2001).
Hybrid Catalysts for Pyranopyrimidine Synthesis
Another related application involves the use of hybrid catalysts for synthesizing 5H-pyrano[2,3-d]pyrimidine scaffolds, which are precursors for medicinal and pharmaceutical industries due to their bioavailability and broad synthetic applications. This review focuses on the application of various hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, for synthesizing these scaffolds, demonstrating the critical role of pyrimidine derivatives in medicinal chemistry (Parmar et al., 2023).
Optical Sensors Based on Pyrimidine Derivatives
Pyrimidine derivatives have also found applications as exquisite sensing materials due to their ability to form both coordination and hydrogen bonds. These derivatives are utilized in the synthesis of optical sensors, leveraging their biological and medicinal applications. This review covers various pyrimidine-based optical sensors, highlighting the versatility of pyrimidine compounds in developing sensors with potential biological and medicinal applications (Jindal & Kaur, 2021).
Quinazolines and Pyrimidines for Optoelectronic Materials
The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has been explored for creating novel optoelectronic materials. This review discusses the synthesis and application of luminescent small molecules and chelate compounds, including quinazoline or pyrimidine rings, for use in electronic devices, luminescent elements, and photoelectric conversion elements. The research underlines the importance of these compounds in the development of materials for organic light-emitting diodes (OLEDs) and other optoelectronic devices (Lipunova et al., 2018).
Mechanism of Action
Target of Action
Thiazole derivatives have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole compounds generally interact with their targets through various mechanisms, depending on the specific biological activity they exhibit .
Biochemical Pathways
Thiazole compounds, however, are known to activate or inhibit various biochemical pathways, leading to different physiological effects .
Result of Action
Thiazole compounds are known to have various biological effects, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Biochemical Analysis
Biochemical Properties
4-Ethyl-2-pyrimidin-2-YL-1,3-thiazole-5-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The thiazole ring in its structure is known for its aromaticity, which allows it to engage in donor-acceptor interactions, nucleophilic substitutions, and oxidation reactions . These interactions can modulate the activity of enzymes and receptors, thereby influencing biochemical pathways. For instance, molecules containing thiazole rings have been shown to activate or inhibit specific enzymes, altering metabolic processes and cellular functions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been reported to exhibit antimicrobial, antifungal, antiviral, and antitumor activities . These activities are often mediated through the compound’s interaction with cellular receptors and enzymes, leading to changes in gene expression and metabolic flux. The ability of this compound to affect these cellular processes makes it a potential candidate for therapeutic applications.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The thiazole ring in its structure allows it to form stable complexes with metal ions and other biomolecules, facilitating its interaction with enzymes and receptors . These interactions can lead to the inhibition or activation of specific enzymes, thereby modulating biochemical pathways. Additionally, the compound’s ability to alter gene expression can result in changes in cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can undergo various chemical reactions, such as oxidation and nucleophilic substitution, which can affect their stability and activity . Long-term exposure to this compound may lead to changes in cellular function, including alterations in gene expression and metabolic processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as antimicrobial or antitumor activity . At higher doses, toxic or adverse effects may be observed. These effects can include cellular toxicity, organ damage, and alterations in metabolic processes. Understanding the dosage effects of this compound is crucial for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The thiazole ring in its structure allows it to participate in oxidation and nucleophilic substitution reactions, which can modulate the activity of metabolic enzymes . These interactions can lead to changes in metabolic flux and the levels of specific metabolites, influencing cellular function and overall metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s structure allows it to bind to specific transporters, facilitating its uptake and distribution within cells . Additionally, the compound’s ability to form stable complexes with metal ions and other biomolecules can affect its localization and accumulation within tissues .
Subcellular Localization
The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. The compound’s structure allows it to interact with specific compartments or organelles within the cell, influencing its activity and function . For example, the thiazole ring can facilitate the compound’s localization to the mitochondria or nucleus, where it can modulate cellular processes such as energy production and gene expression .
properties
IUPAC Name |
4-ethyl-2-pyrimidin-2-yl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2S/c1-2-6-7(10(14)15)16-9(13-6)8-11-4-3-5-12-8/h3-5H,2H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZPQEAZOQIDRRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=N1)C2=NC=CC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




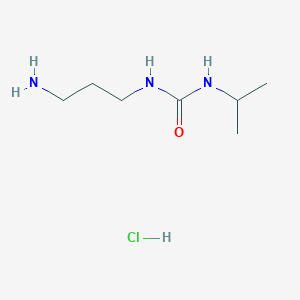



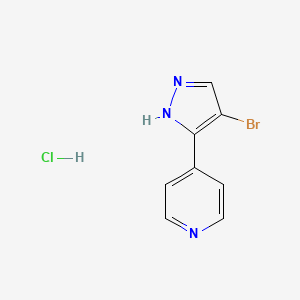



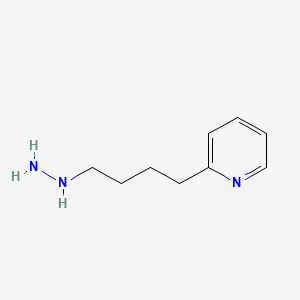
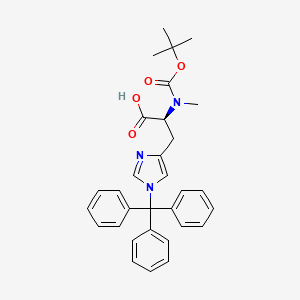
![{4-[2-(Dimethylamino)ethyl]phenyl}methanamine](/img/structure/B1440332.png)

